molecular formula C13H18O3 B8206694 3-Methyl-5-phenylmethoxypentanoic acid

3-Methyl-5-phenylmethoxypentanoic acid

Cat. No.: B8206694
M. Wt: 222.28 g/mol
InChI Key: BLWHJBWECPHNFY-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylmethoxypentanoic acid is a substituted pentanoic acid derivative featuring a phenylmethoxy group at the 5-position and a methyl substituent at the 3-position of the carbon chain. Such compounds often serve as intermediates in drug synthesis, leveraging their functional groups for bioactivity or metabolic stability. For instance, methoxy and phenyl groups are common in antimuscarinic agents (e.g., Tolterodine intermediates) due to their influence on receptor binding and pharmacokinetics .

Properties

IUPAC Name

3-methyl-5-phenylmethoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-11(9-13(14)15)7-8-16-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWHJBWECPHNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOCC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Methyl-5-phenylmethoxypentanoic acid with structurally related compounds, emphasizing substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound* C13H18O3 222.28 (calculated) 3-methyl, 5-(phenylmethoxy) Hypothesized intermediate for antimuscarinics
(S)-3-Methyl-5-phenylpentanoic acid C12H16O2 192.25 3-methyl, 5-phenyl Chiral center; potential metabolic stability
5-(3-Methoxyphenyl)pentanoic acid C12H16O3 208.25 5-(3-methoxyphenyl) Hazardous (H302, H315); irritant
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid C17H18O3 270.32 2-methoxy-5-methylphenyl, 3-phenylpropanoic Tolterodine intermediate; high purity (≥99%)
3-Hydroxy-4-amino-5-phenylpentanoic acid C11H15NO3 209.24 3-hydroxy, 4-amino, 5-phenyl Peptide-like; chiral centers
Key Observations:
  • Substituent Effects: Methoxy groups (electron-donating) enhance solubility and modulate electronic interactions in receptor binding. For example, 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid’s substituents optimize steric and electronic compatibility with muscarinic receptors.
  • Chirality: Compounds like (S)-3-Methyl-5-phenylpentanoic acid highlight the role of stereochemistry in bioavailability, as enantiomers may exhibit divergent pharmacological profiles.
  • Hazards: Methoxy-substituted acids (e.g., 5-(3-Methoxyphenyl)pentanoic acid) often require stringent safety protocols (e.g., PPE, ventilation) due to irritant properties.

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